

AM-8123: A Novel Apelin Receptor Agonist for Cardiovascular Research

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Compound of Interest

Compound Name: AM-8123

Cat. No.: B12415121

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AM-8123 is an orally active, small-molecule agonist of the apelin receptor (APJ), a key regulator of the cardiovascular system.[1][2] This technical guide provides a comprehensive overview of **AM-8123**'s mechanism of action, its effects in preclinical cardiovascular models, and detailed experimental protocols for its investigation. The information presented is intended to support further research and development of **AM-8123** as a potential therapeutic for cardiovascular diseases, particularly heart failure.[2]

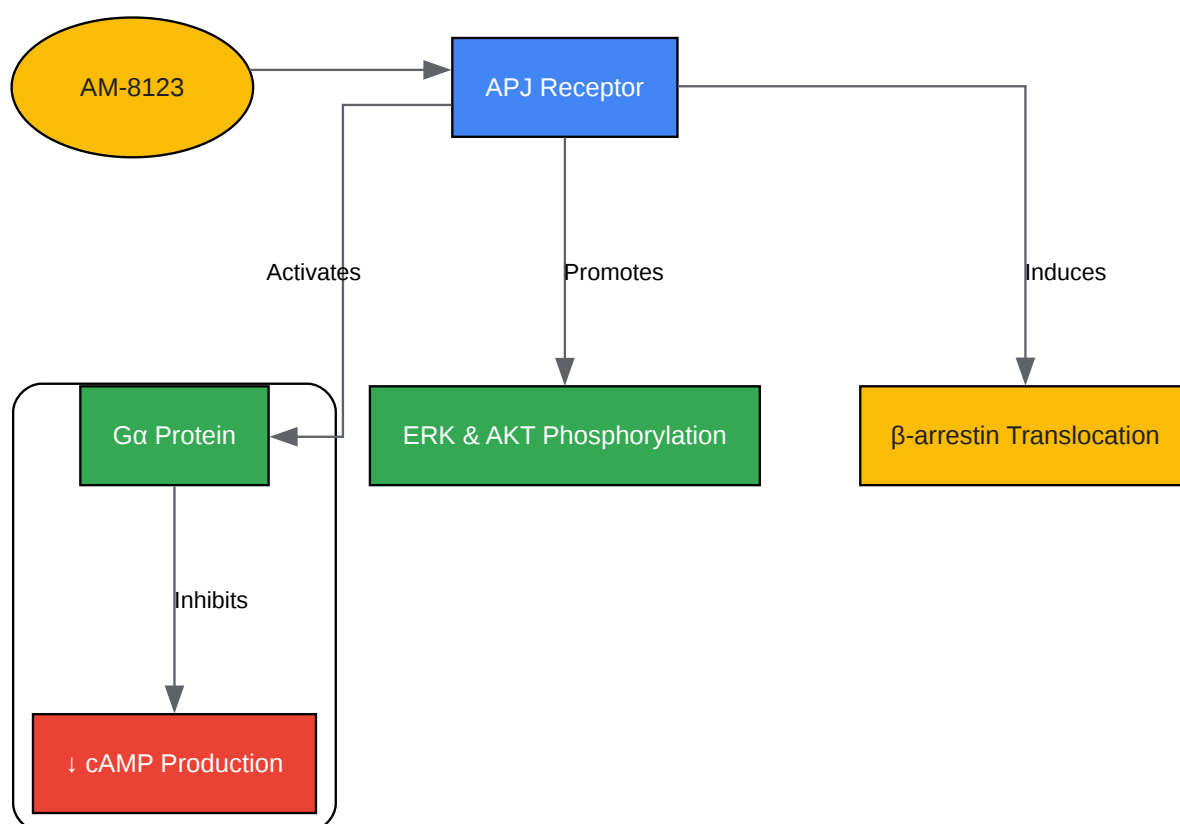
Core Mechanism of Action

AM-8123 functions as a potent agonist at the apelin receptor (APJ), a G-protein coupled receptor. Its binding to APJ initiates a cascade of intracellular signaling events that are central to its cardiovascular effects.

Signaling Pathways

Activation of the APJ receptor by **AM-8123** leads to the engagement of multiple downstream signaling pathways, primarily through Gα protein activation. This results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] Furthermore, **AM-8123** promotes the phosphorylation of key downstream kinases, including Extracellular signal-regulated kinase (ERK) and Protein Kinase B (AKT), which are critically

involved in cell survival, growth, and function.[1][3] The activation of these pathways is believed to mediate the beneficial effects of **AM-8123** on cardiac function. Additionally, **AM-8123** has been shown to induce β -arrestin translocation from the cytoplasm to the plasma membrane in cells expressing the APJ receptor.[1]



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AM-8123 Signaling Pathway.

Cardiovascular Effects and Preclinical Data

In vivo studies in rodent models have demonstrated the potential of **AM-8123** to improve cardiovascular function, particularly in the context of heart failure.

In Vivo Efficacy

Intravenous administration of **AM-8123** in a rat model of myocardial infarction resulted in a significant improvement in several markers of cardiac function.^[1] Notably, there was an increase in ejection fraction (EF), stroke volume (SV), and the maximum rate of pressure development in the left ventricle (dP/dt max), all indicative of enhanced cardiac contractility.^[1] These beneficial effects were observed at submicromolar unbound plasma concentrations with minimal impact on heart rate.^[1] Furthermore, chronic oral administration of **AM-8123** in a rat model of heart failure led to sustained improvements in systolic function and a reduction in both end-diastolic volume (EDV) and end-systolic volume (ESV).^[1]

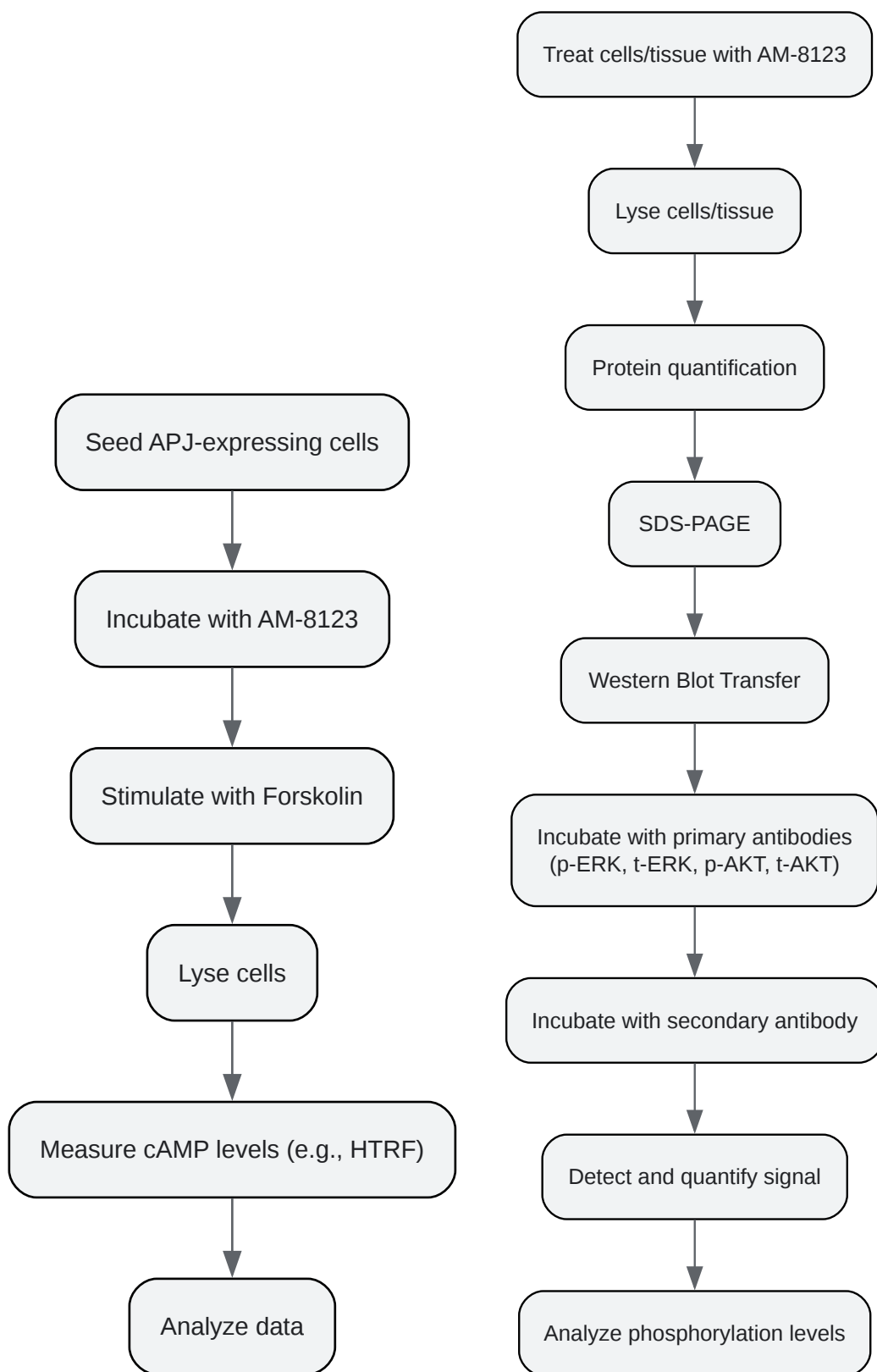
Parameter	Effect	Model	Administration	Reference
Ejection Fraction (EF)	Increased	Rat Myocardial Infarction	Intravenous	^[1]
Stroke Volume (SV)	Increased	Rat Myocardial Infarction	Intravenous	^[1]
dP/dt max	Increased	Rat Myocardial Infarction	Intravenous	^[1]
Heart Rate (HR)	Minimal Change	Rat Myocardial Infarction	Intravenous	^[1]
Systolic Function	Sustained Improvement	Rat Heart Failure	Oral	^[1]
End-Diastolic Volume (EDV)	Decreased	Rat Heart Failure	Oral	^[1]
End-Systolic Volume (ESV)	Decreased	Rat Heart Failure	Oral	^[1]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the activity of **AM-8123**.

cAMP Production Assay

This assay quantifies the inhibition of forskolin-stimulated cAMP production by **AM-8123**.



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References

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- 3. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
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